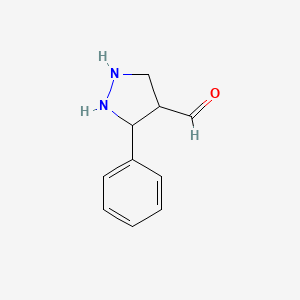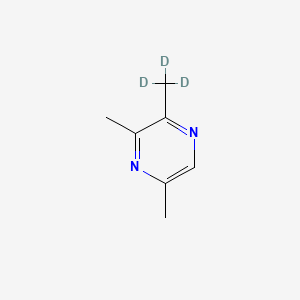
2,3,5-Trimethylpyrazine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trimethylpyrazine-d3 is a deuterium-labeled derivative of 2,3,5-trimethylpyrazine. This compound is a heterocyclic aromatic organic compound with three methyl groups attached to the pyrazine ring. The deuterium labeling is used for tracing and studying metabolic pathways due to its stability and non-radioactive nature.
准备方法
Synthetic Routes and Reaction Conditions
2,3,5-Trimethylpyrazine can be synthesized from 2,3-butanedione and 1,2-diaminopropane. The process involves the amination of isopropanolamine in the presence of ammonia and a hydrogenation catalyst such as Raney nickel. The reaction conditions include a temperature of 160°C and a reaction time of 5 hours .
Industrial Production Methods
Industrial production of 2,3,5-trimethylpyrazine often involves fermentation processes using Bacillus amyloliquefaciens. The optimal fermentation conditions include a temperature of 37°C, a bottle capacity of 100 g/250 mL, and water addition of 39 mL. This method has been optimized to increase the yield of 2,3,5-trimethylpyrazine .
化学反应分析
Types of Reactions
2,3,5-Trimethylpyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert it to dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products
Oxidation: Pyrazine oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazines depending on the reagents used.
科学研究应用
2,3,5-Trimethylpyrazine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying chemical reactions and metabolic pathways.
Biology: Helps in understanding the metabolic processes in microorganisms.
Medicine: Investigated for its potential antioxidant and radioprotective properties.
Industry: Used in the flavor and fragrance industry due to its nutty and roasted aroma.
作用机制
The mechanism of action of 2,3,5-trimethylpyrazine-d3 involves its interaction with various molecular targets. It acts as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. The deuterium labeling allows for detailed studies of its metabolic pathways and interactions within biological systems .
相似化合物的比较
Similar Compounds
2,3,6-Trimethylpyrazine: Another trimethyl derivative of pyrazine with similar aromatic properties.
2,5-Dimethylpyrazine: A dimethyl derivative with a slightly different odor profile.
Tetramethylpyrazine: A tetramethyl derivative known for its presence in fermented foods.
Uniqueness
2,3,5-Trimethylpyrazine-d3 is unique due to its deuterium labeling, which makes it particularly useful for tracing studies in metabolic research. This labeling provides stability and allows for non-radioactive tracking of the compound in various biological and chemical processes .
属性
分子式 |
C7H10N2 |
|---|---|
分子量 |
125.19 g/mol |
IUPAC 名称 |
3,5-dimethyl-2-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C7H10N2/c1-5-4-8-6(2)7(3)9-5/h4H,1-3H3/i2D3 |
InChI 键 |
IAEGWXHKWJGQAZ-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=NC=C(N=C1C)C |
规范 SMILES |
CC1=CN=C(C(=N1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-[(Z)-[6-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrol-3-yl]-2-pyrrolidin-1-ylacetamide](/img/structure/B12362099.png)
![(2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate](/img/structure/B12362111.png)
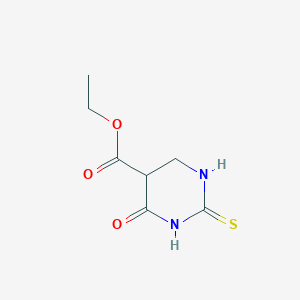
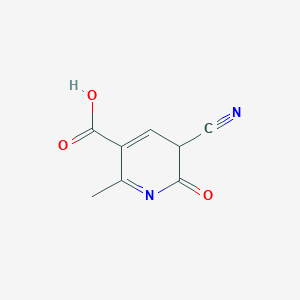
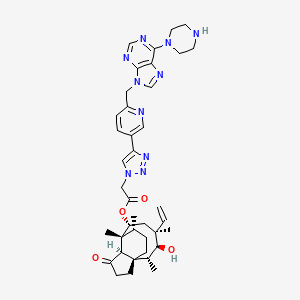
![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12362135.png)
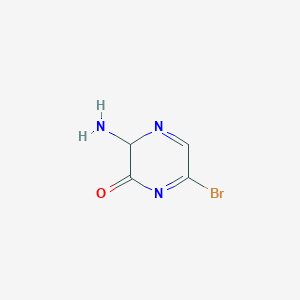
![(1S,5R,6R,7R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B12362138.png)
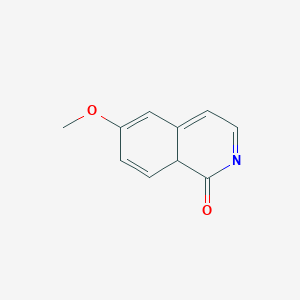
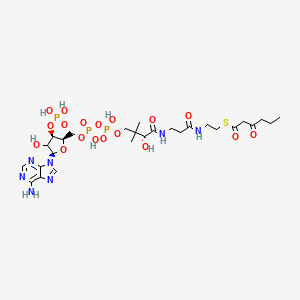
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester](/img/structure/B12362165.png)
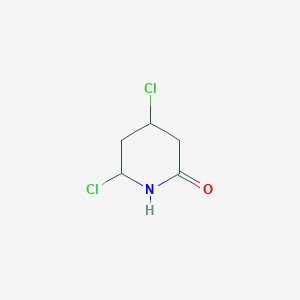
![9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12362170.png)
